molecular formula C12H6Br2S3 B1295787 5,5''-Dibromo-2,2':5',2''-terthiophene CAS No. 98057-08-0

5,5''-Dibromo-2,2':5',2''-terthiophene

Cat. No. B1295787
CAS RN: 98057-08-0
M. Wt: 406.2 g/mol
InChI Key: KXFPYYJGYVYXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spectroscopic and Theoretical Study

Synthesis and Structural Analysis

A high-yield synthesis method for 5,5'-bis(silyl)-functionalized 3,3'-dibromo-2,2'-dithiophenes has been developed, showcasing an efficient work-up procedure. The study delves into the structural influences of different functional groups on the degree of π-conjugation and molecular packing properties. The planar alignment of the tert-butyldimethylsilyl-functionalized dibromo-dithiophene indicates a higher degree of π-conjugation and more favorable molecular packing compared to the skewed arrangement of the triisopropylsilyl-substituted species .

Radical Cations and π-Dimer Formation

A terthiophene fused with bicyclo[2.2.2]octene units has been synthesized, leading to the formation of a stable radical-cation salt. The X-ray crystal structural analysis revealed a bent π-dimeric structure, which is a result of the mutual attraction at the central position of the terthiophene, minimizing steric repulsion. The intermolecular distances between the central thiophene rings suggest a strong attracting interaction, which is supported by theoretical calculations and experimental evidence from spectroscopy. The π-dimer exhibits a small triplet-singlet energy gap, with the triplet state being thermally accessible .

Monomeric to π-Stacked Forms

The cation radical of 3',4'-dibutyl-2,5''-diphenyl-2,2':5',2''-terthiophene has been synthesized and studied in its monomeric, π-dimerized, and π-stacked forms. The crystal structure of the cation radical salt is temperature-dependent, with a transition from the C2/c space group to the P21/n space group at lower temperatures. The structures consist of columnar "slipped π-stacks" of cations and channels of anions. The interplanar contact distances within the stacks are regular at higher temperatures but alternate at lower temperatures, indicating a superlattice structure .

Structure and Vibrational Spectra

The structure and vibrational spectroscopy of 2,5-diiodothiophene have been described, highlighting the lack of interaction between molecules in the unit cell. The spectra show coincident modes across different spectroscopic techniques, with very small factor group splitting and phonon dispersion. This compound serves as a calibrant in spectroscopy and, when compared to polythiophene, shows similarities in the INS spectrum but differences in the Raman spectrum. The spectral assignment is confirmed by periodic DFT calculations .

Synthesis of Chiral Poly(thiophene)

A new monomer precursor, 3,3"-di[(S)-(+)-2-methylbutyl]-2,2':5',2"-terthiophene, has been synthesized, which allows for the creation of optically active poly(thiophene) with regioregular enchainment. This synthesis utilizes an aspecific oxidative polymerization method to achieve the desired chiral polymer structure .

Scientific Research Applications

Application 1: Synthesis of Complex Ligands

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 5,5’-Dibromo-2,2’-bipyridine, a compound similar to 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene, is used as an intermediate for the synthesis of more complex ligands through metal-catalyzed coupling reactions .
  • Methods of Application: The synthesis of 5,5’-dibromo-2,2’-bipyridine is conducted on a multigram scale from inexpensive starting materials. The procedure is reliably scalable and suitable for the synthesis of tens of grams of 5,5’-dibromo-2,2’-bipyridine .
  • Results or Outcomes: The 5,5’-disubstituted-2,2’-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials .

Application 2: OLED Intermediate

  • Scientific Field: Material Science
  • Summary of the Application: 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is used as an intermediate in the production of organic light-emitting diodes (OLEDs) .
  • Results or Outcomes: The use of 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene as an intermediate in OLED production contributes to the efficiency and performance of the final product .

Application 3: Photovoltaics and Polymer Light Emitting Diodes (LEDs)

  • Scientific Field: Material Science
  • Summary of the Application: 2,2’:5’,2’‘-Terthiophene, a compound similar to 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene, can be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer for a wide range of applications like photovoltaics and polymer light emitting diodes (LEDs) .
  • Results or Outcomes: The use of 2,2’:5’,2’'-Terthiophene in photovoltaics and polymer LEDs contributes to the efficiency and performance of these devices .

Application 4: On-Surface Synthesis of Pure Polythiophene

  • Scientific Field: Material Science
  • Summary of the Application: On-surface coupling under ultra-high vacuum is employed as a versatile approach to synthesize pure polythiophene from a 5,5’‘-dibromo-2,2’:5’,2’'-terthiophene (DBTT) precursor .
  • Methods of Application: After thermal deposition of the precursor onto a Au (111) surface that is kept at room temperature, a triangle-like pattern and a linear self-assembled pattern are formed with different molecular coverages . Further annealing the organometallic intermediate at higher temperatures leads to the removal of Au atoms and the formation of ordered polymer chains and disordered polythiophene networks .
  • Results or Outcomes: The covalently coupled products from the DBTT precursor are obtained by further annealing the organometallic intermediate at higher temperatures .

Application 5: Building Block for Semiconducting Small Molecules

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is a useful building block for the further synthesis of small molecules .
  • Results or Outcomes: The use of 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene as a building block contributes to the synthesis of small molecules .

Application 6: Synthesis of OLEDs, OFETs and Organic Solar Cells

  • Scientific Field: Material Science
  • Summary of the Application: 5,5’-Dibromo-2,2’-bithiophene, a compound similar to 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene, is an important building block for the synthesis of a variety of semiconducting small molecules, oligothiophenes and polymers for use in OLEDs, OFETs and organic solar cells .
  • Results or Outcomes: The use of 5,5’-Dibromo-2,2’-bithiophene in the synthesis of OLEDs, OFETs and organic solar cells contributes to the efficiency and performance of these devices .

Application 7: Synthesis of Conjugated Semiconducting Polymers

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is a useful building block for the further synthesis of small molecules, oligomers and conjugated semiconducting polymers .
  • Results or Outcomes: The use of 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene as a building block contributes to the synthesis of conjugated semiconducting polymers .

Application 8: Synthesis of OLEDs, OFETs and Organic Solar Cells

  • Scientific Field: Material Science
  • Summary of the Application: 5,5’-Dibromo-2,2’-bithiophene, a compound similar to 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene, is an important building block for the synthesis of a variety of semiconducting small molecules, oligothiophenes and polymers for use in OLEDs, OFETs and organic solar cells .
  • Results or Outcomes: The use of 5,5’-Dibromo-2,2’-bithiophene in the synthesis of OLEDs, OFETs and organic solar cells contributes to the efficiency and performance of these devices .

Application 9: Electrochromic Copolymer for Photovoltaics and Polymer LEDs

  • Scientific Field: Material Science
  • Summary of the Application: 2,2’:5’,2’‘-Terthiophene, a compound similar to 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene, can be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer for a wide range of applications like photovoltaics and polymer light emitting diodes (LEDs) .
  • Results or Outcomes: The use of 2,2’:5’,2’'-Terthiophene in photovoltaics and polymer LEDs contributes to the efficiency and performance of these devices .

Future Directions

5,5’‘-Dibromo-2,2’:5’,2’‘-terthiophene shows great potential as a semiconducting material for organic field-effect transistors (OTFTs) and organic solar cells (OSCs) . Its derivatives, such as pyrene end-capped thiophene oligomer and methoxy-functionalized 5,5’‘-bis-(6-methoxynaphth-2-yl)-2:2’,5’:2’'-terthiophene (MONaT3), have shown promising results in device performance .

properties

IUPAC Name

2,5-bis(5-bromothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFPYYJGYVYXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70243407
Record name 2,2':5',2''-Terthiophene, 5,5''-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5''-Dibromo-2,2':5',2''-terthiophene

CAS RN

98057-08-0
Record name 5,5''-Dibromo-2,2':5',2''-terthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098057080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2':5',2''-Terthiophene, 5,5''-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5''-Dibromo-2,2':5',2''-terthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5''-DIBROMO-2,2':5',2''-TERTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI93T94CTM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5''-Dibromo-2,2':5',2''-terthiophene
Reactant of Route 2
5,5''-Dibromo-2,2':5',2''-terthiophene
Reactant of Route 3
Reactant of Route 3
5,5''-Dibromo-2,2':5',2''-terthiophene
Reactant of Route 4
Reactant of Route 4
5,5''-Dibromo-2,2':5',2''-terthiophene
Reactant of Route 5
Reactant of Route 5
5,5''-Dibromo-2,2':5',2''-terthiophene
Reactant of Route 6
Reactant of Route 6
5,5''-Dibromo-2,2':5',2''-terthiophene

Citations

For This Compound
132
Citations
T Ikeda, M Higuchi, DG Kurth - Chemistry–A European Journal, 2009 - Wiley Online Library
Towards polythiophene polyrotaxanes: The β‐substituted terthiophene [2]rotaxanes have been synthesized (see figure). Basic optical and electrochemical properties of the synthesized […
L Liu, X Miao, T Shi, X Liu, HL Yip, W Deng, Y Cao - Nanoscale, 2020 - pubs.rsc.org
On-surface coupling under ultra-high vacuum is employed as a versatile approach to synthesize pure polythiophene from a 5,5′′-dibromo-2,2′:5′,2′′-terthiophene (DBTT) …
Number of citations: 6 pubs.rsc.org
K Yui, Y Aso, T Otsubo, F Ogura - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
Novel electron acceptors bearing a heteroquinonoid system, 5,5′-bis(dicyanomethylene)-5,5′-dihydro-Δ 2,2′ -bithiophene, its 3,3′-dichloro, 3,3′-dibromo, and 3,3′,4,4′-…
Number of citations: 122 www.journal.csj.jp
P Liu, M Liu, W Deng - Synthetic communications, 2006 - Taylor & Francis
To develop novel oligothiophene‐based liquid crystals involving hydrogen bonding, new terthiophene derivatives containing a stearylamide group, N,N′‐distearyl‐5,5″‐dicyano‐2,2…
Number of citations: 12 www.tandfonline.com
M Ueda, IM Lahagu, T Okada - High Performance Polymers, 1995 - journals.sagepub.com
Aramids containing x-terthienylene units were prepared by palladium-catalysed polycondensation of dibromo-a-terthiophene, aromatic diamines and carbon monoxide. Polymerizations …
Number of citations: 1 journals.sagepub.com
P Bauerle, F Wiirthner, G Gotz, F Effenberger - scholar.archive.org
Oligothiophenes are among the best investigated model compounds for electrically conducting polymers. 1 The stepwise synthesis using defined key building blocks leads to a well-…
Number of citations: 2 scholar.archive.org
PTT Pham, MM Bader - Crystal growth & design, 2014 - ACS Publications
We report herein on the competing inter- and intramolecular interactions in seven structurally related thiophene and ethyelenedioxythiophene (EDOT) molecules, substituted with …
Number of citations: 15 pubs.acs.org
P Piyakulawat, A Keawprajak, K Jiramitmongkon… - Solar energy materials …, 2011 - Elsevier
A series of novel conjugated polymers containing alternating electron-donating and electron-accepting units based on 9,9-dioctylfluorene, 4,7-dithienyl-2-yl-2,1,3-benzothiadiazole, and …
Number of citations: 22 www.sciencedirect.com
P Liu, Y Zhang, G Feng, J Hu, X Zhou, Q Zhao, Y Xu… - Tetrahedron, 2004 - Elsevier
In order to develop novel oligothiophene-based liquid crystals capable of hydrogen bonding, new terthiophene derivatives containing an alkylamide group, N,N′-dialkyl-5,5″-dichloro-…
Number of citations: 25 www.sciencedirect.com
P Liu, H Nakano, Y Shirota - Liquid Crystals, 2001 - Taylor & Francis
With the aim of developing new oligothiophene-based liquid crystals involving hydrogen bonding, new terthiophene derivatives containing an alkylamide group, N,N'-distearyl-2,2' : 5',2"-…
Number of citations: 40 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.